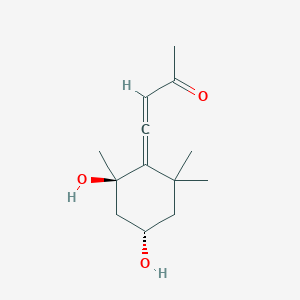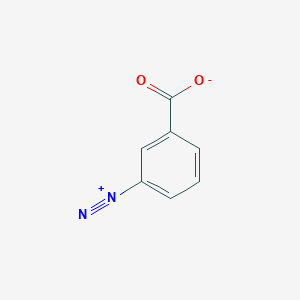
2,4,6-Trichlorophenolate
Descripción general
Descripción
2,4,6-trichlorophenolate is a phenolate anion resulting from the deprotonation of the phenolic hydroxy group of 2,4,6-trichlorophenol. It is a conjugate base of a 2,4,6-trichlorophenol.
Aplicaciones Científicas De Investigación
Environmental Remediation
2,4,6-Trichlorophenolate (2,4,6-TCP) has been studied for its potential in environmental remediation. Alkhuraiji et al. (2019) explored water radiolysis-induced destruction of harmful chlorophenols including 2,4,6-TCP using radioactive Co-60. This method demonstrated over 99% destruction of 2,4,6-TCP, showcasing its potential for environmental clean-up and pollution control (Alkhuraiji & Alkhuraiji, 2019).
Photocatalytic Water Purification
Gaya et al. (2010) investigated the aqueous phase photocatalytic oxidation of 2,4,6-TCP over ZnO, aiming to mitigate water pollution. They found that ZnO effectively catalyzed the degradation of 2,4,6-TCP, indicating its usefulness in water purification systems (Gaya et al., 2010).
Adsorption and Removal Techniques
Tümsek et al. (2015) focused on the adsorption of 2,4,6-TCP on activated carbon. They observed 98% removal of 2,4,6-TCP using activated carbon, highlighting its efficacy in removing toxic compounds from water (Tümsek et al., 2015).
Detection and Monitoring
Buledi et al. (2021) developed a sensitive electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-TCP. This innovation is crucial for monitoring environmental toxicants and ensuring water quality (Buledi et al., 2021).
Soil Microbial Interaction
Sáchez et al. (2004) studied the degradation of 2,4,6-TCP by a forest soil microbial community, revealing that even unexposed soil microbiota could degrade high levels of this pollutant. This research contributes to understanding how microbial communities interact with and neutralize environmental pollutants (Sáchez et al., 2004).
Predictive Environmental Impact Analysis
Jin et al. (2012) derived predicted no-effect concentrations (PNEC) for 2,4,6-TCP, focusing on its environmental impact. This kind of analysis is essential for ecological risk assessment and pollution control (Jin et al., 2012).
Propiedades
IUPAC Name |
2,4,6-trichlorophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3O- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1253077.png)
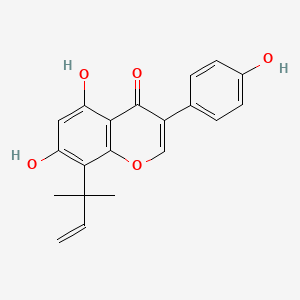
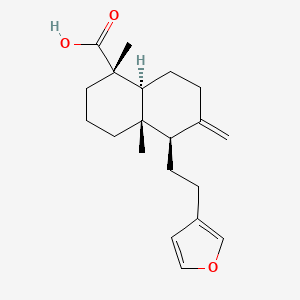
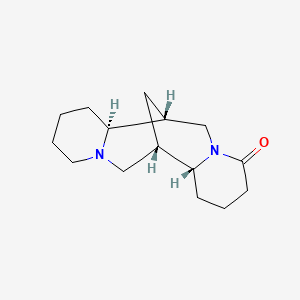
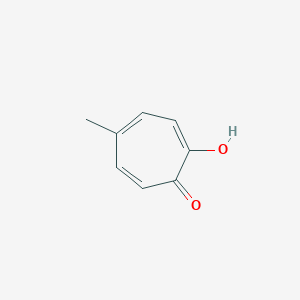
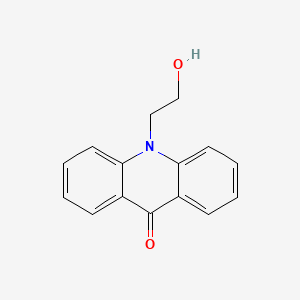
![methyl (1S,14R,15Z,18R)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1253084.png)
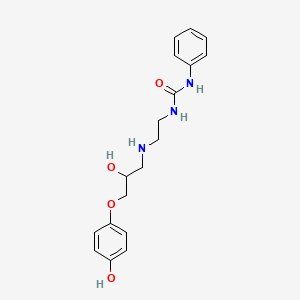
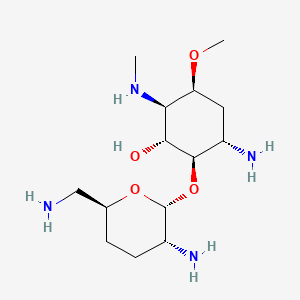

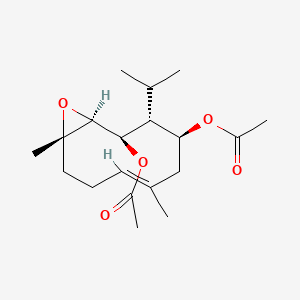
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)
